molecular formula C12H9BrO B6300374 3-Bromo-[1,1'-biphenyl]-2-ol CAS No. 23197-48-0

3-Bromo-[1,1'-biphenyl]-2-ol

Cat. No. B6300374
CAS RN: 23197-48-0
M. Wt: 249.10 g/mol
InChI Key: IGARUSQGQAYHSK-UHFFFAOYSA-N
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Description

“3-Bromo-[1,1’-biphenyl]-2-ol” is a chemical compound with the molecular formula C12H9Br. It has a molecular weight of 233.104 . It is also known by other names such as Biphenyl, 3-bromo-; m-Bromobiphenyl; 3-Bromobiphenyl; 3-Bromo diphenyl . It is utilized as an electrochemical immunosensor based on poly (dopamine) coated gold nanocluster for brominated flame retardants .


Molecular Structure Analysis

The molecular structure of “3-Bromo-[1,1’-biphenyl]-2-ol” can be represented by the InChI string: InChI=1S/C12H9Br/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Environmental Impact Studies

  • Estrogenic Activity from Electronic Waste Combustion: A study by Owens et al. (2007) discovered that emissions from the combustion of computer printed circuit boards, which include compounds like 4'-bromo-[1,1'-biphenyl]-4-ol, exhibit estrogenic activity. This raises concerns about the toxicological impact of electronic waste combustion on human health and the environment.

Material Science and Synthesis

  • Synthesis and Analysis of Biphenyl Carbazole Derivatives: Research conducted by Tang et al. (2021) involved the synthesis of biphenyl carbazole-based derivatives, including 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole. This study focused on their structural characteristics and potential applications in material science.

Pharmaceutical Research

  • Antimicrobial and Anti-inflammatory Properties: Devi, Yadav, and Singh (2019) explored the synthesis of diorganotin(IV) complexes derived from derivatives including 4-((2-hydroxybenzylidene)amino)-[1,1′-biphenyl]-3-ol. Their research, published in Research on Chemical Intermediates, indicated significant antimicrobial and anti-inflammatory activities, highlighting potential pharmaceutical applications.

Organic Chemistry and Catalysis

  • Applications in Suzuki Coupling Reactions: Guo, Fu, and Ma (2012) in the European Journal of Organic Chemistry demonstrated the use of 2-bromoalken-3-ols, related to 3-Bromo-[1,1'-biphenyl]-2-ol, in Suzuki coupling reactions. This process is crucial in creating complex organic compounds, often used in pharmaceuticals and material science.

Chemotherapy Research

  • Anti-Proliferative Effects in Chemotherapy: Yamada et al. (2010), in their study published in Bioorganic & Medicinal Chemistry Letters, synthesized a compound related to 3-Bromo-[1,1'-biphenyl]-2-ol, demonstrating its potential as a highly efficient anti-proliferative agent in chemotherapy.

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromo-1-propanol”, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGARUSQGQAYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-[1,1'-biphenyl]-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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